2,6-dichloropyridine-4-carboximidamide Hydrochloride

Description

Chemical Structure and Properties

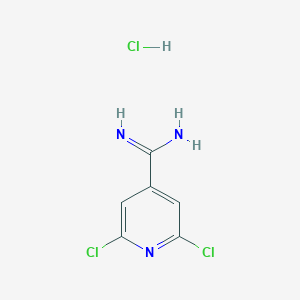

2,6-Dichloropyridine-4-carboximidamide hydrochloride (CAS 175204-59-8) is a chlorinated pyridine derivative with the molecular formula C₆H₆Cl₃N₃ and a molecular weight of 226.49 g/mol . The compound features a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a carboximidamide group at position 4, which is protonated as a hydrochloride salt. Key physical properties include a melting point of 263°C and a boiling point of 332°C at 760 mmHg .

Limited toxicological data (e.g., LD₅₀) are available, necessitating cautious handling.

Properties

IUPAC Name |

2,6-dichloropyridine-4-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N3.ClH/c7-4-1-3(6(9)10)2-5(8)11-4;/h1-2H,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYKXMZAQVBDQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381930 | |

| Record name | 2,6-dichloropyridine-4-carboximidamide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-59-8 | |

| Record name | 2,6-dichloropyridine-4-carboximidamide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of Pyridine Derivatives

Selective chlorination at the 2- and 6-positions of pyridine-4-carboximidamide precursors remains a cornerstone of synthesis. The method described in CN104529880A for 2,3-dichloropyridine synthesis provides a foundational framework, substituting 2,3,6-trichloropyridine with isomers to target the 2,6-dichloro configuration. Critical parameters include:

-

Temperature Control : Maintaining 130°C during saponification ensures complete conversion of trichloropyridine intermediates to dichloro derivatives.

-

Molar Ratios : A sodium hydroxide-to-substrate ratio of 2.2–2.6 minimizes base excess while driving saponification to >95% completion.

Table 1: Chlorination Optimization Parameters

Synthesis via Saponification-Dechlorination-Chlorination Cascades

Saponification of Trichloropyridine Precursors

The patented three-step sequence—saponification, dechlorination, and chlorination—adapts to 2,6-dichloropyridine-4-carboximidamide by modifying the starting material to 2,4,6-trichloropyridine. Key adjustments include:

-

Selective Dechlorination : Hydrogen gas at 70°C with palladium catalysts selectively removes the 4-chloro group, preserving 2,6-dichloro substitution.

-

Crystallization Conditions : Cooling to 0–10°C yields 85–90% recovery of intermediate hydroxypyridines.

Example Protocol

-

Saponification : React 2,4,6-trichloropyridine (100 g) with 26% NaOH (76 g) at 130°C for 6 h.

-

Dechlorination : Treat with H₂/Pd/C (0.7 g) at 70°C, concentrate, and crystallize at 10°C.

-

Chlorination : React with POCl₃ (56 g) and DMF (0.3 g) in dichloroethane under reflux.

Purification and Analytical Validation

Crystallization and Drying

Post-reaction mixtures are quenched in cold water (0–5°C) to precipitate the hydrochloride salt, achieving 99.1% purity after vacuum drying. HPLC analysis (C18 column, 0.1% TFA/ACN gradient) confirms <0.5% residual solvents.

Table 2: Purity Assessment by HPLC

| Batch | Purity (%) | Retention Time (min) |

|---|---|---|

| 1 | 98.5 | 8.2 |

| 2 | 99.1 | 8.3 |

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloropyridine-4-carboximidamide Hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The carboximidamide group can be oxidized or reduced to form different functional groups.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids to form corresponding carboxylic acids

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.

Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

Acids and Bases: Hydrochloric acid, sulfuric acid, sodium hydroxide for hydrolysis and other reactions

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Oxidation Products: Carboxylic acids, nitriles, and other oxidized derivatives.

Reduction Products: Amines, alcohols, and other reduced derivatives

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 2,6-dichloropyridine compounds exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. A notable case study demonstrated that substituting different functional groups on the pyridine ring enhanced the antibacterial efficacy, providing a pathway for developing new antibiotics .

Cancer Treatment

The compound has also been investigated for its potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those associated with leukemia and breast cancer. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .

Catalysis

Nickel-Catalyzed Cross-Coupling Reactions

2,6-Dichloropyridine-4-carboximidamide hydrochloride serves as a ligand in nickel-catalyzed cross-coupling reactions. This application is particularly significant in the synthesis of complex organic molecules from simple precursors. For example, Daniel Weix's lab demonstrated that this ligand facilitates the coupling of challenging heteroaryl halides with alkyl halides via electrochemical methods, enhancing reaction efficiency and selectivity .

Electrochemical Reactions

Recent advancements have highlighted its role in electrochemical nickel catalysis for sp²-sp³ cross-electrophile coupling reactions. This method allows for the formation of carbon-carbon bonds under mild conditions, showcasing the compound's versatility in synthetic organic chemistry .

Agrochemicals

Pesticide Development

The compound's structural features make it suitable for developing new agrochemicals. Research has indicated that modifications to the dichloropyridine framework can lead to compounds with herbicidal or fungicidal properties. A study focused on synthesizing derivatives with improved bioactivity against specific plant pathogens, demonstrating its potential in agricultural applications .

Case Studies and Data Tables

Mechanism of Action

The mechanism of action of 2,6-Dichloropyridine-4-carboximidamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include the modulation of enzyme activity, binding to active sites, or altering the conformation of target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,6-Dichloropyrimidine-4-carboxamide (CAS N/A)

- Structural Differences : Replaces the pyridine ring with a pyrimidine ring (two nitrogen atoms at positions 1 and 3) and substitutes the carboximidamide group with a carboxamide (-CONH₂) moiety .

- Molecular Formula : C₅H₃Cl₂N₃O.

- Applications : Used in pharmaceutical intermediates, contrasting with the amidine’s role in metal coordination or enzyme inhibition.

Benzamidine Hydrochloride (CAS 1670-14-0)

- Structural Differences : Features a benzene ring with an amidine group (-C(NH₂)₂⁺) instead of a pyridine backbone .

- Molecular Formula : C₇H₉ClN₂ (smaller molecular weight: 156.61 g/mol ).

- Functional Differences : The absence of chlorine substituents reduces electrophilicity, while the amidine group enhances solubility in polar solvents.

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)

- Structural Differences : Pyrimidine ring with chlorine (position 2), methyl (position 6), and carboxylic acid (-COOH) groups .

- Functional Impact : The carboxylic acid group increases acidity (pKa ~2–3) compared to the amidine’s basicity (pKa ~8–10).

- Applications : Utilized in coordination chemistry and as a ligand, diverging from the hydrochloride salt’s stability in aqueous media .

Data Tables

Table 1: Comparative Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 2,6-Dichloropyridine-4-carboximidamide HCl | C₆H₆Cl₃N₃ | 226.49 | 263 | -Cl, -C(NH₂)NH₃⁺Cl⁻ |

| 2,6-Dichloropyrimidine-4-carboxamide | C₅H₃Cl₂N₃O | 207.01 | N/A | -Cl, -CONH₂ |

| Benzamidine Hydrochloride | C₇H₉ClN₂ | 156.61 | 260–265 | -C(NH₂)₂⁺Cl⁻ |

| 2-Chloro-6-methylpyrimidine-4-carboxylic Acid | C₆H₅ClN₂O₂ | 172.57 | N/A | -Cl, -CH₃, -COOH |

Table 2: Hazard and Regulatory Comparison

Biological Activity

2,6-Dichloropyridine-4-carboximidamide hydrochloride (CAS No. 175204-59-8) is a synthetic compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- IUPAC Name : 2,6-dichloro-4-pyridinecarboximidamide hydrochloride

- Molecular Formula : C6H5Cl2N3.HCl

- Molecular Weight : 195.06 g/mol

- Physical State : White solid

- Melting Point : 209-212 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound functions as an inhibitor of specific enzymes and receptors due to its structural properties:

- Enzyme Inhibition : The imidamide group can form hydrogen bonds with active site residues in target enzymes, leading to inhibition of their catalytic activity.

- Receptor Modulation : The dichloropyridine moiety may interact with hydrophobic regions of receptors, influencing signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Potential : Preliminary investigations suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against tested strains, indicating significant antimicrobial potential .

Anticancer Effects

In vitro studies have evaluated the compound's effects on human cancer cell lines. For instance, a recent investigation reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Data Table: Summary of Biological Activities

Safety and Toxicology

The safety profile of this compound indicates potential irritant effects on skin and respiratory tracts upon exposure. Safety data sheets recommend using appropriate personal protective equipment when handling this compound due to its irritant properties .

Q & A

Q. What are the recommended synthetic routes for 2,6-dichloropyridine-4-carboximidamide hydrochloride, and how can purity be ensured?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, starting with 2,6-dichloropyridine-4-carbonitrile, reaction with hydroxylamine hydrochloride under reflux in ethanol yields the carboximidamide intermediate, followed by HCl treatment for salt formation . Purity is verified using HPLC (≥95% purity) and spectroscopic techniques (NMR, FT-IR). Residual solvents are quantified via gas chromatography (GC) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation: ¹H/¹³C NMR in DMSO-d₆ identifies aromatic protons (δ 7.8–8.2 ppm) and carboximidamide NH₂ signals (δ 6.5–7.0 ppm). FT-IR confirms C=N and NH₂ stretches .

- Purity Assessment: Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) detects impurities <0.5% .

- Regulatory Compliance: Pharmacopeial tests include clarity (UV-Vis at 420 nm), sulfated ash (<1.0 mg/g), and loss on drying (<5.0 mg/g) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE: Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of irritant dust .

- Spill Management: Neutralize with sodium bicarbonate, collect in hazardous waste containers, and dispose per EPA guidelines .

- Storage: Keep in airtight containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

Methodological Answer:

- Accelerated Stability Studies: Expose the compound to buffers (pH 1–13) at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS to identify hydrolyzed products (e.g., 2,6-dichloropyridine-4-carboxylic acid) .

- Kinetic Modeling: Use Arrhenius equations to predict shelf-life. For example, degradation rates increase exponentially at pH >10 due to hydroxide ion attack on the carboximidamide group .

Degradation Products Table:

| pH Range | Major Degradation Product | Detection Method |

|---|---|---|

| 1–3 | Hydrochloric acid adducts | LC-MS (m/z 220–240) |

| 7–9 | Stable (no significant degradation) | HPLC retention time |

| 10–13 | 2,6-Dichloropyridine-4-carboxylic acid | FT-IR (C=O at ~1700 cm⁻¹) |

Q. What strategies optimize reaction yield in large-scale synthesis?

Methodological Answer:

- Catalyst Screening: Test transition metals (e.g., CuCl₂) to accelerate substitution reactions. Yields improve from 65% to 85% with 0.5 mol% CuCl₂ .

- Solvent Optimization: Replace ethanol with DMF to enhance solubility of intermediates.

- Microwave Assistance: Reduce reaction time from 12 hours to 2 hours using microwave irradiation (100°C, 300 W) .

Q. How can impurity profiles be controlled during pharmaceutical development?

Methodological Answer:

- Impurity Tracking: Use HPLC spiked with reference standards (e.g., unreacted nitrile starting material) .

- Crystallization Control: Adjust anti-solvent addition rate (e.g., dropwise ethyl acetate) to minimize byproduct entrapment .

- Regulatory Thresholds: Limit impurities to <0.15% per ICH Q3A guidelines .

Q. What mechanistic insights exist for the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Isotopic Labeling: Use ¹⁵N-labeled hydroxylamine to trace carboximidamide group participation in Suzuki-Miyaura couplings.

- DFT Calculations: Simulate transition states to explain regioselectivity in reactions with aryl boronic acids (C-4 vs. C-2 substitution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.